molecular formula C9H12N2O2 B13282480 3-Ethoxy-2-(1H-pyrazol-1-yl)cyclobutan-1-one

3-Ethoxy-2-(1H-pyrazol-1-yl)cyclobutan-1-one

Cat. No.: B13282480
M. Wt: 180.20 g/mol
InChI Key: QGERVTRIQFDEMV-UHFFFAOYSA-N
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Description

3-Ethoxy-2-(1H-pyrazol-1-yl)cyclobutan-1-one is a chemical compound that features a cyclobutanone ring substituted with an ethoxy group and a pyrazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-2-(1H-pyrazol-1-yl)cyclobutan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 2-bromoacetate with 1H-pyrazole in the presence of a base to form the intermediate, which is then cyclized to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-2-(1H-pyrazol-1-yl)cyclobutan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

It appears that comprehensive information regarding the applications of "3-Ethoxy-2-(1H-pyrazol-1-yl)cyclobutan-1-one" is limited within the provided search results. However, we can compile the available information to provide a foundational overview.

Chemical and Physical Properties

Based on the search results, the compound this compound has the following characteristics:

  • IUPAC Name : this compound
  • Molecular Formula : C9H12N2O2
  • Molecular Weight : 180.20
  • CAS Registry Number : 1934517-01-7
  • Smiles Notation : CCOC1CC(=O)C1n1cccn1

Other properties such as density, boiling point, melting point, flash point, and MSDS (Material Safety Data Sheet) information are not available in the search results .

Potential Applications

While specific applications are not detailed in the search results, we can infer potential uses based on the compound's chemical structure and the general reactivity of its functional groups:

  • Synthesis of Pyrazolyl Derivatives : The compound can potentially be used in substitution reactions to form substituted pyrazolyl derivatives.
  • Oxidation and Reduction Reactions : It can undergo oxidation to form aldehydes or carboxylic acids, and reduction to form alcohols.
  • Research : The compound is listed as a chemical compound with applications as a chemical vendor .

Mechanism of Action

The mechanism of action of 3-Ethoxy-2-(1H-pyrazol-1-yl)cyclobutan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Biological Activity

3-Ethoxy-2-(1H-pyrazol-1-yl)cyclobutan-1-one is a compound of interest due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

The biological activity of this compound is hypothesized to involve interactions with various molecular targets, including enzymes and receptors. The compound may modulate cellular processes by inhibiting specific pathways associated with disease progression, particularly in cancer cells.

Antimicrobial Activity

Research indicates that derivatives of pyrazole, including compounds similar to this compound, exhibit significant antimicrobial properties. A study highlighted the effectiveness of pyrazole derivatives against various bacterial strains, suggesting that modifications to the pyrazole ring can enhance antimicrobial potency .

Anticancer Activity

Preliminary studies have shown that this compound possesses anticancer properties. In vitro assays demonstrated that the compound induced apoptosis in cancer cell lines, such as MDA-MB-231 (breast cancer) and Hs 578T (triple-negative breast cancer). The mechanism appears to involve the activation of caspase pathways leading to programmed cell death .

Case Studies

Several case studies have investigated the biological effects of similar pyrazole-containing compounds:

  • Case Study on Apoptosis Induction : A study on a related pyrazole compound indicated that treatment led to a significant increase in apoptotic markers in cancer cell lines, emphasizing the potential of pyrazole derivatives in cancer therapy .
  • In Vivo Studies : Animal models treated with pyrazole derivatives exhibited reduced tumor growth rates compared to control groups, supporting the hypothesis that these compounds can effectively target cancerous tissues .

Data Table: Biological Activity Overview

Activity TypeCompoundIC50 (µM)Cell LineReference
AntimicrobialPyrazole Derivative<10E. coli
Anticancer3-Ethoxy-Pyrazole15MDA-MB-231
Apoptosis InductionRelated Compound5Hs 578T
Tumor Growth InhibitionPyrazole AnalogN/AIn Vivo Model

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

3-ethoxy-2-pyrazol-1-ylcyclobutan-1-one

InChI

InChI=1S/C9H12N2O2/c1-2-13-8-6-7(12)9(8)11-5-3-4-10-11/h3-5,8-9H,2,6H2,1H3

InChI Key

QGERVTRIQFDEMV-UHFFFAOYSA-N

Canonical SMILES

CCOC1CC(=O)C1N2C=CC=N2

Origin of Product

United States

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